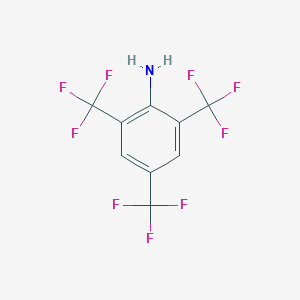

2,4,6-Tris(trifluoromethyl)aniline

Overview

Description

2,4,6-Tris(trifluoromethyl)aniline is a fluorinated substituent that has become a valuable tool in medical chemistry . It can also be used for the preparation of azo dyes containing fluorine .

Synthesis Analysis

A simple two-step synthetic route leads to 2,4,6-tris(trifluoromethyl)aniline. It proceeds through deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by copper-catalyzed amination .Molecular Structure Analysis

The molecular formula of 2,4,6-Tris(trifluoromethyl)aniline is C9H4F9N . The molecular weight is 297.12 .Physical And Chemical Properties Analysis

2,4,6-Tris(trifluoromethyl)aniline has a density of 1.545g/cm3 . It has a boiling point of 149.8ºC at 760 mmHg and a melting point of 57-59ºC . It is slightly soluble in chloroform and methanol .Scientific Research Applications

Flame Retardant Additive in Li-ion Batteries

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine (TTFMT), a fluoride-rich triazine, has been used as an additive to the electrolyte in Li-ion batteries . It showed excellent thermal stability with charged cathodes and anodes. The addition of 5wt.% TTFMT to the electrolyte reduced the exothermic heat from the oxygen release reaction in the cathode by 54% .

Synthesis of 4-(trialkylmethyl)anilines

4-(Trifluoromethyl)aniline has been used in the synthesis of 4-(trialkylmethyl)anilines . These compounds can be used in a variety of chemical reactions and have potential applications in pharmaceuticals and materials science .

Synthetic Building Block

4-(Trifluoromethyl)aniline has also been used as a synthetic building block . This means it can be used as a starting material in the synthesis of more complex organic compounds .

Synthesis of 1-phenyl-4,6-bis-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine is used to prepare 1-phenyl-4,6-bis-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine by reacting with sodium 5-amino-1-phenyl-1H-pyrazole-4-carboxylate . This compound could have potential applications in medicinal chemistry .

Safety And Hazards

2,4,6-Tris(trifluoromethyl)aniline is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . In case of contact, flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and get medical aid . Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and get medical aid . If swallowed, wash mouth out with water and get medical aid . If inhaled, remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid .

properties

IUPAC Name |

2,4,6-tris(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F9N/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDUETMNCXXNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380758 | |

| Record name | 2,4,6-tris(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tris(trifluoromethyl)aniline | |

CAS RN |

25753-22-4 | |

| Record name | 2,4,6-tris(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)

![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B44763.png)

![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B44777.png)

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B44783.png)